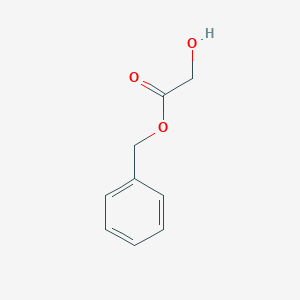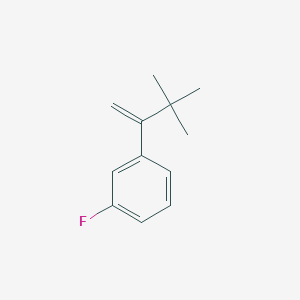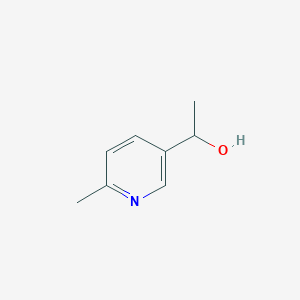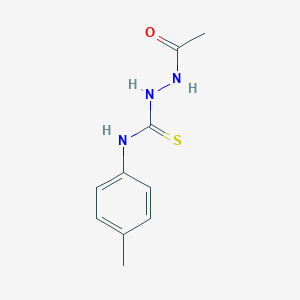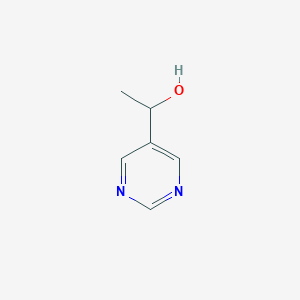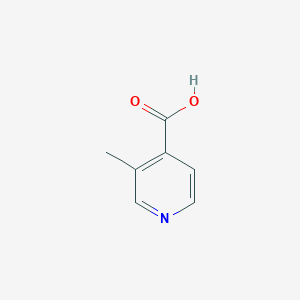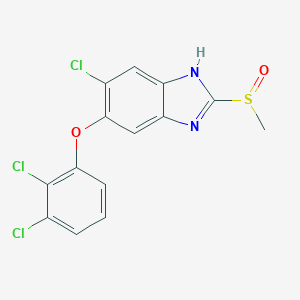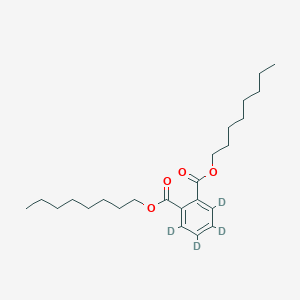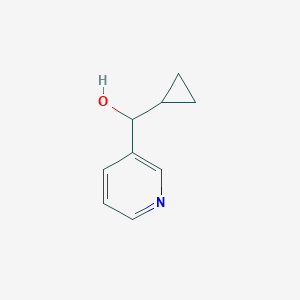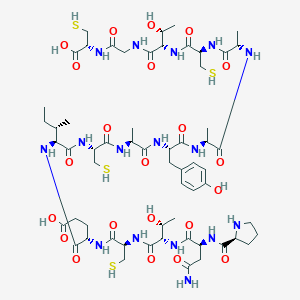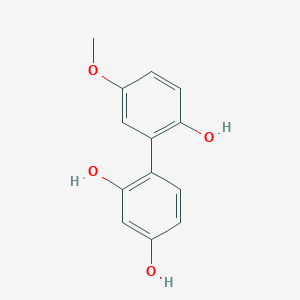
4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol, also known as quercetin, is a flavonoid widely found in plants, fruits, and vegetables. Quercetin has been extensively studied for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
Quercetin exerts its therapeutic effects through various mechanisms, including the modulation of signaling pathways, gene expression, and enzyme activity. Quercetin has been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase, and reduce the production of inflammatory cytokines. Quercetin has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of various signaling pathways.
Biochemische Und Physiologische Effekte
Quercetin has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cancer cell growth. Quercetin has been shown to reduce the production of reactive oxygen species, which are associated with oxidative stress and cellular damage. Quercetin has also been shown to reduce the production of inflammatory cytokines, which are associated with chronic inflammation. Quercetin has also been shown to inhibit the growth and proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
Quercetin has several advantages for lab experiments, including its availability, low toxicity, and wide range of therapeutic applications. Quercetin is readily available and can be synthesized or extracted from natural sources. Quercetin also has low toxicity, making it suitable for in vitro and in vivo experiments. However, 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol has several limitations, including its poor solubility in water and low bioavailability. Quercetin also has a short half-life in vivo, which may limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol research, including the development of novel delivery systems to improve its bioavailability and efficacy. Quercetin nanoparticles and liposomes have been developed to improve its solubility and bioavailability. Further research is needed to determine the optimal dosage and duration of 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol treatment for various therapeutic applications. Quercetin has also been shown to interact with various signaling pathways and enzymes, suggesting its potential for the development of novel therapeutic agents. Further research is needed to identify the specific mechanisms of action and potential targets for 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol-based therapies.
Conclusion:
Quercetin is a flavonoid with potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties. Quercetin can be synthesized through various methods and has been extensively studied for its potential therapeutic applications. Quercetin exerts its therapeutic effects through various mechanisms and has several advantages and limitations for lab experiments. There are several future directions for 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol research, including the development of novel delivery systems and the identification of specific mechanisms of action and potential targets for 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol-based therapies.
Synthesemethoden
Quercetin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of 2,4,5-trihydroxybenzaldehyde with acetophenone in the presence of a catalyst to produce 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol. Extraction from natural sources involves the use of solvents to extract 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol from plants, such as onions and apples.
Wissenschaftliche Forschungsanwendungen
Quercetin has been extensively studied for its potential therapeutic applications, including its antioxidant, anti-inflammatory, and anticancer properties. Quercetin has been shown to reduce oxidative stress and inflammation, which are associated with various chronic diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Quercetin has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
151601-12-6 |
|---|---|
Produktname |
4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol |
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
4-(2-hydroxy-5-methoxyphenyl)benzene-1,3-diol |
InChI |
InChI=1S/C13H12O4/c1-17-9-3-5-12(15)11(7-9)10-4-2-8(14)6-13(10)16/h2-7,14-16H,1H3 |
InChI-Schlüssel |
GRHMMROGXFHHIS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)O)C2=C(C=C(C=C2)O)O |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)C2=C(C=C(C=C2)O)O |
Synonyme |
[1,1-Biphenyl]-2,2,4-triol,5-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





